

# Spectroscopic Properties of 2-Hydroxyquinolin-8-yl Acetate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxyquinolin-8-yl acetate

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Hydroxyquinolin-8-yl acetate**, also known as 2-oxo-1,2-dihydroquinolin-8-yl acetate or 8-acetoxycarbostyryl. Due to the limited availability of a complete set of experimental spectra for this specific molecule, this guide combines directly available data with comparative analysis of closely related compounds, including its precursor 8-hydroxyquinolin-2(1H)-one and the analogous 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

## Introduction

**2-Hydroxyquinolin-8-yl acetate** belongs to the quinolinone family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The spectroscopic characteristics of these molecules are fundamental for their identification, purity assessment, and the study of their electronic and structural properties, which in turn influence their biological activity and potential applications. This guide details the available spectroscopic data and experimental protocols relevant to the synthesis and characterization of **2-Hydroxyquinolin-8-yl acetate**.

## Synthesis and Experimental Protocols

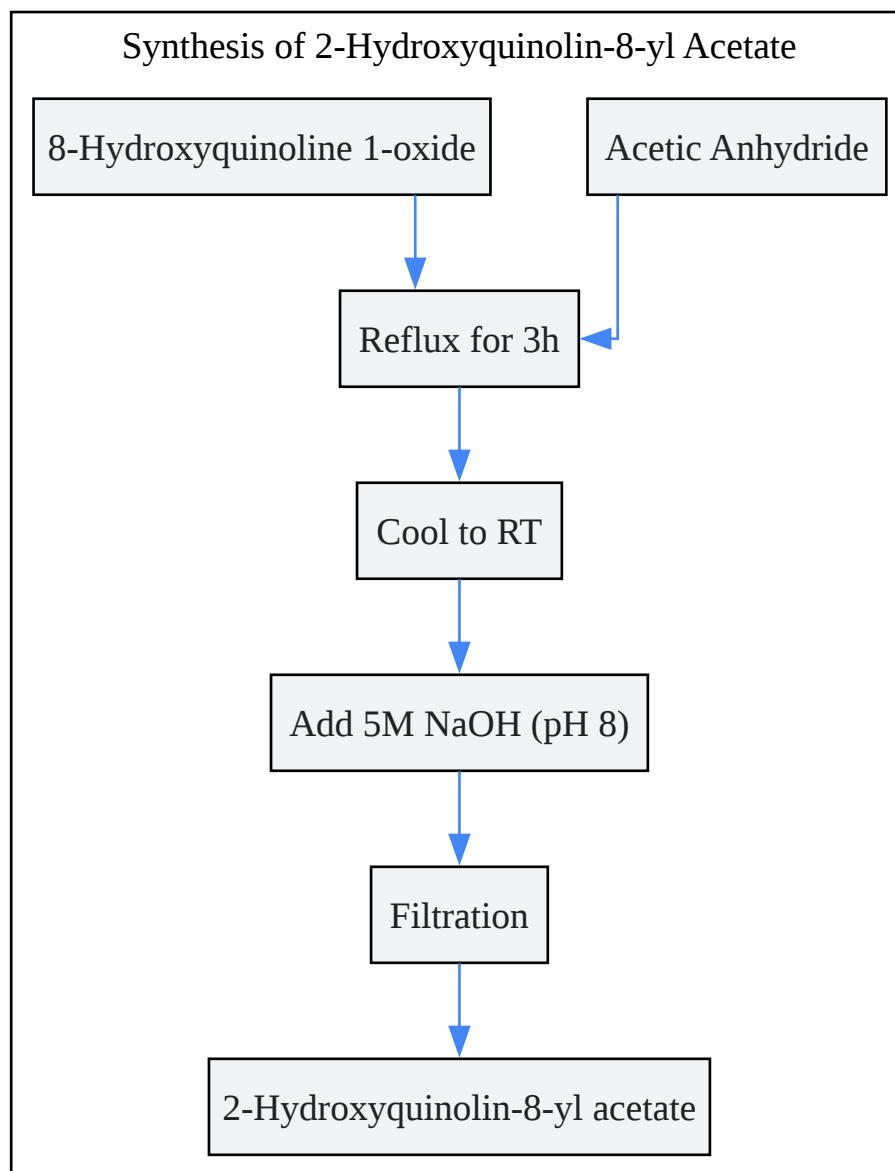
The synthesis of **2-Hydroxyquinolin-8-yl acetate** can be achieved through the acetylation of 8-hydroxyquinolin-2(1H)-one, which itself is synthesized from 8-hydroxyquinoline 1-oxide.

## Synthesis of 8-Hydroxyquinolin-2(1H)-one

A mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol) is refluxed for 3 hours. After cooling the reaction mixture to room temperature, an aqueous sodium hydroxide solution (5.0 M) is added until the pH reaches 8. The intermediate, 2-oxo-1,2-dihydroquinolin-8-yl acetate, is obtained by filtration. Subsequently, a solution of this acetate (1.02 g, 5.0 mmol) in methanol (10 mL) is treated with  $K_2CO_3$  (831 mg, 6.0 mmol) and stirred at room temperature for 1 hour. The methanol is then evaporated under reduced pressure, and the resulting residue is dissolved in water (10 mL). An aqueous HCl solution (10%) is added until the pH reaches 5. The resulting precipitate is filtered, washed with cold water, and dried to yield 8-hydroxyquinolin-2(1H)-one.[1][2]

## Synthesis of 2-Hydroxyquinolin-8-yl Acetate

The direct synthesis of **2-Hydroxyquinolin-8-yl acetate** involves the reaction of 8-hydroxyquinoline 1-oxide with acetic anhydride. A mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol) is refluxed for 3 hours. After cooling the reaction mixture to room temperature, an aqueous sodium hydroxide solution (5.0 M) is added until the pH reaches 8. The resulting precipitate of 2-oxo-1,2-dihydroquinolin-8-yl acetate is collected by filtration.[1][2]



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Synthesis workflow for **2-Hydroxyquinolin-8-yl acetate**.

## Spectroscopic Data

This section summarizes the available spectroscopic data for **2-Hydroxyquinolin-8-yl acetate** and its closely related precursors for comparative purposes.

## Mass Spectrometry

Mass spectral data for 2-oxo-1,2-dihydroquinolin-8-yl acetate (CAS: 15450-72-3) is available from the PubChem database.[\[3\]](#)

Parameter	Value
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	203.19 g/mol
Monoisotopic Mass	203.058243149 Da
GC-MS Major Peaks (m/z)	161, 133, 104
LC-MS/MS ([M+H] <sup>+</sup> )	Precursor m/z: 204.0655

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2-Hydroxyquinolin-8-yl acetate** is not readily available in the searched literature. However, the <sup>1</sup>H and <sup>13</sup>C NMR data for the structurally similar 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate in DMSO-d<sub>6</sub> provide a valuable reference for expected chemical shifts.[\[1\]](#)

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate in DMSO-d<sub>6</sub>.

Position	$^1\text{H}$ Chemical Shift ( $\delta$ , ppm)	$^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)
3	6.55 (d, $J$ = 9.6 Hz)	122.7
4	7.98 (d, $J$ = 9.6 Hz)	140.2
4a	-	120.8
5	7.63 (dd, $J$ = 7.8, 1.2 Hz)	126.0
6	7.23 (dd, $J$ = 7.8, 7.8 Hz)	121.6
7	7.44 (dd, $J$ = 8.0, 1.2 Hz)	124.0
8	-	138.5
8a	-	132.0
NH	11.87 (br s)	-
C=O (lactam)	-	162.0
C=O (ester)	-	163.4
4-chlorobenzoyl-H <sub>o</sub>	8.16 (d, $J$ = 8.6 Hz)	132.2
4-chlorobenzoyl-H <sub>m</sub>	7.68 (d, $J$ = 8.6 Hz)	128.6
4-chlorobenzoyl-C <sub>i</sub>	-	128.6
4-chlorobenzoyl-C <sub>p</sub>	-	136.6

For comparison, the NMR data of the precursor, 8-hydroxyquinolin-2(1H)-one, in DMSO-d<sub>6</sub> is also presented.[1]

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for 8-Hydroxyquinolin-2(1H)-one in DMSO-d<sub>6</sub>.

Position	$^1\text{H}$ Chemical Shift ( $\delta$ , ppm)	$^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)
3	6.48 (d, $J$ = 9.2 Hz)	122.2
4	7.84 (d, $J$ = 9.2 Hz)	140.5
5	7.10 (dd, $J$ = 7.6, 1.2 Hz)	121.9
6	6.99 (dd, $J$ = 7.8, 7.8 Hz)	118.2
7	6.95 (dd, $J$ = 7.6, 1.2 Hz)	114.6
8a	-	128.1
4a	-	120.0
8	-	143.7
NH/OH	10.45 (br s)	-
C=O	-	161.4

## Infrared (IR) Spectroscopy

An experimental IR spectrum for **2-Hydroxyquinolin-8-yl acetate** is not available. However, the IR spectrum of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate shows characteristic peaks that can be used for inference.[\[1\]](#)

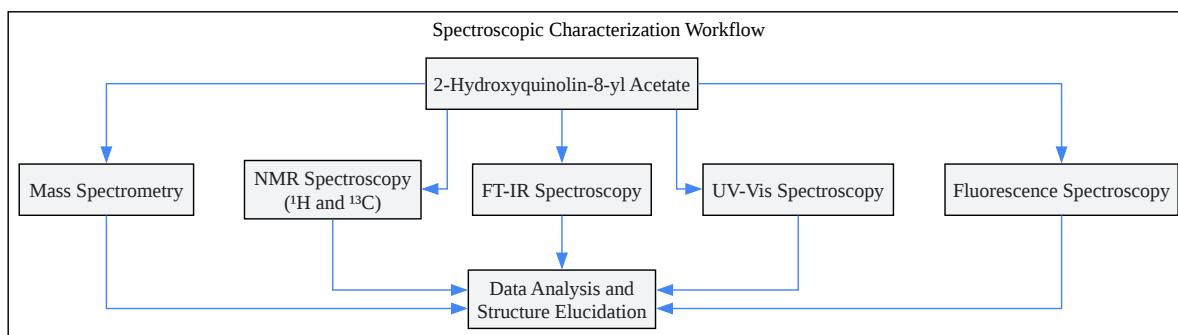
Table 3: FT-IR Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
3158	N-H stretching
1732	C=O stretching (ester)
1659	C=O stretching (lactam)
1604, 1595	C=C stretching
1236, 1085	C-O stretching
740	C-Cl stretching

For the precursor, 8-hydroxyquinolin-2(1H)-one, the FT-IR spectrum shows a broad band for N-H and O-H stretching around  $3144\text{ cm}^{-1}$  and a C=O stretching vibration at  $1632\text{ cm}^{-1}$ .<sup>[1]</sup>

## UV-Visible and Fluorescence Spectroscopy

Specific UV-Vis absorption and fluorescence emission data for **2-Hydroxyquinolin-8-yl acetate** are not found in the surveyed literature. Studies on other ester derivatives of 8-hydroxyquinoline indicate that esterification can lead to a blue shift in the absorption spectrum compared to the parent 8-hydroxyquinoline.<sup>[4]</sup> The fluorescence of 8-hydroxyquinoline derivatives is often weak due to excited-state proton transfer, and esterification can further decrease the fluorescence intensity.<sup>[4]</sup>



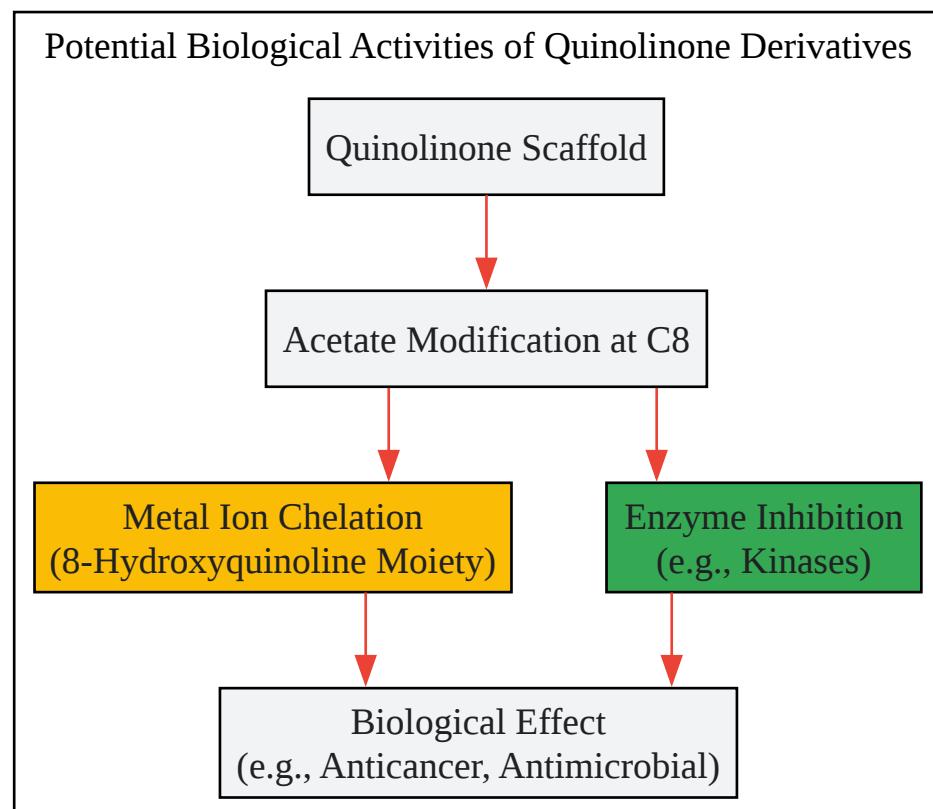
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General workflow for spectroscopic analysis.

## Signaling Pathways and Logical Relationships

**2-Hydroxyquinolin-8-yl acetate** itself has not been extensively studied in the context of specific signaling pathways. However, the broader class of quinolinone and 8-hydroxyquinoline derivatives are known to be biologically active, often through mechanisms involving enzyme inhibition or metal chelation. For instance, some quinolinone derivatives act as inhibitors of

receptor tyrosine kinases involved in angiogenesis. The 8-hydroxyquinoline moiety is a well-known metal chelator, and this property is often linked to the biological effects of its derivatives.



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Logical relationships of potential bioactivities.

## Conclusion

This technical guide has compiled the available spectroscopic information for **2-Hydroxyquinolin-8-yl acetate**. While a complete experimental dataset for the title compound is not yet published, the provided synthesis protocol and mass spectrometry data offer a solid foundation for its identification. The comparative data from closely related analogues, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate and 8-hydroxyquinolin-2(1H)-one, serve as a valuable reference for predicting and interpreting the NMR and IR spectra of **2-Hydroxyquinolin-8-yl acetate**. Further experimental investigation is warranted to fully characterize the spectroscopic properties of this compound and to explore its potential biological activities.

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